molecular formula C18H17BrN2O B12452480 3-(2-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

3-(2-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

Cat. No.: B12452480
M. Wt: 357.2 g/mol
InChI Key: VINQMEBFXHZOHZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a tert-butylphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation and Reduction: Formation of oxidized or reduced oxadiazole derivatives.

    Coupling Reactions: Formation of biaryl or more complex structures.

Scientific Research Applications

3-(2-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and tert-butylphenyl groups can influence its binding affinity and specificity. In materials science, its electronic properties are harnessed for applications in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the tert-butyl group, which may affect its properties and applications.

    3-(2-Chlorophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-(2-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a tert-butyl group, influencing its steric and electronic properties.

Uniqueness

3-(2-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole is unique due to the combination of the bromophenyl and tert-butylphenyl groups, which confer specific steric and electronic properties. These properties can enhance its performance in various applications, such as in the development of advanced materials and potential pharmaceutical agents.

Properties

Molecular Formula

C18H17BrN2O

Molecular Weight

357.2 g/mol

IUPAC Name

3-(2-bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H17BrN2O/c1-18(2,3)13-10-8-12(9-11-13)17-20-16(21-22-17)14-6-4-5-7-15(14)19/h4-11H,1-3H3

InChI Key

VINQMEBFXHZOHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br

Origin of Product

United States

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